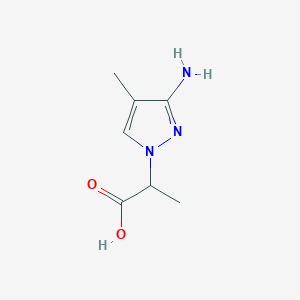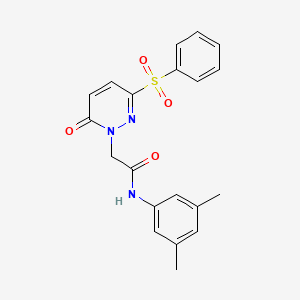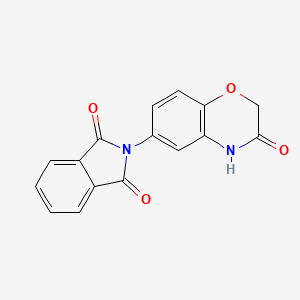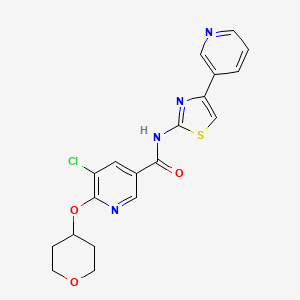
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of benzothiazole or benzimidazole derivatives with chloroacetyl chloride or acetic acid, followed by further reactions with other reagents such as hydrazine hydrate, 4H-[1,2,4]triazol-2-thione, or benzoxazole/benzimidazole-2-thioles. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . Another study synthesized N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl) acetamide derivatives by reacting N-(benzothiazol-2-yl)-2-chloroacetamides with 4H-[1,2,4]triazol-2-thione . These methods provide a basis for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of hydrogen bonding, which plays a significant role in their assembly and photophysical properties. For example, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, creating a bridge that results in a three-dimensional network . The molecular structure is further elucidated using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and FAB+-MS, which help in confirming the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their antimicrobial activity. The formation of hydrogen bonds and the introduction of various substituents through reactions such as sulfanylation and acetylation influence the biological activity of these molecules. The studies show that the synthesized compounds exhibit a range of interactions with microorganisms, although some compounds were found to be inactive against the test organisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of hydrogen bonds and other intermolecular interactions can affect their solubility, melting points, and stability. The photophysical properties of the acetamide crystals, for example, are determined by the nature of the hydrogen-bonded assemblies, which are characteristic of the substituent in the benzothiazole moiety . The antimicrobial activity of these compounds is also a key chemical property, with some derivatives showing broad-spectrum antibacterial activity against various microorganisms .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties A novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamides have been synthesized and tested for their antibacterial and antifungal activities. These compounds have demonstrated significant activity against a range of microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli), and fungi (Aspergillus fumigatus, Candida albicans). Their cytotoxic properties have also been evaluated, showing good cytotoxic activities against brine shrimp. This research highlights the potential use of these compounds in developing new antimicrobial and antifungal agents (Devi, Shahnaz, & Prasad, 2022).
Cancer Research Applications In the realm of cancer research, some derivatives of benzimidazole-thiazole, including 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide, have been explored for their anticancer potential. These compounds were synthesized and their cytotoxic activity was evaluated against different cancer cell lines, such as HepG2 and PC12. Certain derivatives showed promising anticancer activity, suggesting a potential application in the development of new anticancer agents (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Antioxidant Applications Benzimidazole derivatives have been studied for their antioxidant properties, particularly in enhancing the oxidation stability of local base oils. These studies have shown that certain derivatives can serve as effective antioxidants, potentially offering applications in improving the shelf life and performance of industrial oils and lubricants (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c17-10(16-11-13-5-6-18-11)7-19-12-14-8-3-1-2-4-9(8)15-12/h1-6H,7H2,(H,14,15)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKYUWAFZMNBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2542919.png)





![(2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2542927.png)
![N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2542928.png)
![N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B2542930.png)


![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)
![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(2-methylphenyl)methanone](/img/structure/B2542935.png)